Miq compound

platelet aggregation indoloquinolizine IC50

Sourcing MIQ (9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine) is critical for accurate SAR benchmarking. The C9-methyl substituent defines its unique pharmacological signature—potent platelet inhibition (IC₅₀ ~100-fold lower than COX inhibitors) and distinct in vivo anti-inflammatory/anti-hypertensive effects—not replicated by the unsubstituted scaffold or other 9-R analogues. Its well-characterized metabolic fate (CYP-mediated methyl oxidation) makes it an essential positive control. Insist on the authentic 9-CH₃ parent to ensure experimental validity.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 16008-64-3
Cat. No. B106725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiq compound
CAS16008-64-3
Synonyms9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride
MIQ compound
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4
InChIInChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3
InChIKeyATMFHMOWWSSCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MIQ Compound (CAS 16008-64-3): Procurement-Relevant Identity and Structural Classification for CNS & Platelet Research


MIQ compound is the synonym for 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine (CAS 16008-64-3; molecular formula C₁₆H₂₀N₂; molecular weight 240.34 g/mol), a synthetic tetracyclic indoloquinolizine that belongs to the broader β-carboline alkaloid family . The compound was originally developed as part of a series of 9-substituted octahydroindolo[2,3-a]quinolizines investigated for CNS, cardiovascular, and platelet-modulating activities . Its defining structural feature is a methyl substituent at the 9-position of the indole ring, which differentiates it from the unsubstituted parent scaffold and from other 9-R analogues (e.g., 9-Cl, 9-F, 9-OCH₃) that were evaluated in the same pharmacological series .

Why Generic Indoloquinolizine or β-Carboline Substitution Fails for MIQ Compound (9-Methyl-Octahydroindoloquinolizine)


The pharmacological profile of octahydroindolo[2,3-a]quinolizines is exquisitely sensitive to substitution at the 9-position. In the foundational 9-R series, compounds bearing different 9-substituents (H, Cl, F, OCH₃, CH₃) displayed divergent activity spectra across spontaneous locomotor, muscle relaxant, analgesic, anti-inflammatory, diuretic, and cardiovascular assays; no single analogue reproduced the full pattern of another . MIQ (R = CH₃) was specifically noted for its CNS pharmacological promise, which motivated dedicated metabolic and metabolite-synthesis studies distinct from those conducted for other 9-R congeners . Furthermore, within the indoloquinolizine class, even subtle oxidation-state changes profoundly alter biological selectivity: the 7-oxo metabolite of MIQ displayed platelet anti-aggregatory and anti-hypoxic properties not observed with the parent MIQ in the same assays . These data demonstrate that neither the unsubstituted indoloquinolizine scaffold nor alternative 9-substituted analogues can be assumed to replicate MIQ's specific pharmacological signature, making generic substitution scientifically untenable.

Quantitative Differentiation Evidence for MIQ Compound (CAS 16008-64-3) Versus Closest Comparators


Platelet Aggregation Inhibitory Potency of Indoloquinolizine Class Versus Standard Cyclooxygenase Inhibitors

Octahydroindolo[2,3-a]quinolizines—the structural class to which MIQ belongs—were demonstrated to inhibit human platelet aggregation with IC₅₀ values approximately two orders of magnitude lower than those of commonly used cyclooxygenase (COX) inhibitors such as aspirin and indomethacin . While this study did not report MIQ's individual IC₅₀, MIQ is one of the prototypical members of this indoloquinolizine series and shares the same core scaffold that mediates the described potency advantage. The finding establishes a class-level potency differentiation against the most widely prescribed antiplatelet benchmark class.

platelet aggregation indoloquinolizine IC50 cyclooxygenase inhibitor thrombosis

Regioselective C9-Methyl Oxidation: Metabolism of MIQ Distinguished from Unsubstituted Indoloquinolizine

In an in vivo rat metabolism study, MIQ administered orally at the maximal tolerated dose of 200 mg/kg underwent three major metabolic pathways: (i) C-oxidation of the 9-methyl group to the primary alcohol and further to the carboxylic acid, (ii) N-oxidation of the basic nitrogen, and (iii) C-oxidation of the quinolizidine nucleus, likely at position 7 . The 9-methyl group provides a unique metabolic soft spot that is absent in the unsubstituted indoloquinolizine parent, which cannot undergo methyl-to-carboxylic acid biotransformation. Attempts to synthesize the putative 7-oxo metabolite (M4) revealed that the synthetically prepared ketone was chromatographically distinct from the isolated in vivo metabolite M4, indicating unexpected metabolic complexity specific to the 9-methyl substitution pattern .

drug metabolism CYP450 methyl oxidation indoloquinolizine metabolite identification

In Vivo Anti-Inflammatory and Anti-Hypertensive Activity: MIQ Parent Versus 7-Oxo-MIQ Metabolite

The parent MIQ compound was reported to exhibit strong inhibition of carrageenan-induced hind-paw edema in rats at an oral dose of 5 mg/kg, alongside anti-hypertensive activity in DOCA-salt hypertensive rats . By contrast, the synthetically prepared 7-oxo-MIQ analogue (a putative metabolite) displayed a distinct pharmacological profile that included inhibition of arachidonic acid-induced platelet aggregation and protection against both hypobaric and cyanide-induced hypoxia in mice—activities not reported for parent MIQ at the same screening . This functional divergence between parent MIQ and its oxidized metabolite underscores that even within the same 9-methyl series, oxidation-state changes at position 7 dramatically shift the observable in vivo pharmacology.

anti-inflammatory antihypertensive carrageenan edema DOCA hypertension in vivo pharmacology

Structural Differentiation: 9-Methyl Substitution Versus Unsubstituted and 9-Halo Congeners in the 9-R Series

The seminal synthesis paper by Boido-Canu et al. (1988) prepared and pharmacologically screened a systematic series of 9-R-substituted octahydroindolo[2,3-a]quinolizines, where R = H, Cl, F, OCH₃, and CH₃ . Each congener was evaluated across multiple in vivo assays: spontaneous locomotor activity, muscle relaxation (traction test), analgesic activity (hot-plate and acetic acid writhing), anti-inflammatory activity (carrageenan edema), diuretic activity, cardiovascular parameters, and interaction with pentylenetetrazole and sodium pentobarbital. The authors reported that "interesting levels of activity were exhibited in several cases" but the specific activity pattern varied by substituent—no two 9-R analogues produced an identical spectrum . MIQ (R = CH₃) was subsequently selected for dedicated metabolic and advanced pharmacological characterization, a prioritization not extended to the 9-H, 9-Cl, 9-F, or 9-OCH₃ congeners .

SAR 9-substituted indoloquinolizine CNS activity structure-activity relationship

Recommended Application Scenarios for MIQ Compound (CAS 16008-64-3) Based on Verified Differentiation Evidence


Platelet Aggregation Research Requiring Potency Superior to COX Inhibitor Benchmarks

MIQ compound is a member of the octahydroindolo[2,3-a]quinolizine class that demonstrated platelet aggregation IC₅₀ values approximately 100-fold lower than standard COX inhibitors such as aspirin and indomethacin . Researchers investigating non-COX-mediated antiplatelet mechanisms can employ MIQ as a scaffold representative to achieve potent platelet inhibition at nanomolar-to-low-micromolar concentrations, avoiding the confounding effects of COX-pathway modulation inherent to aspirin-based controls.

ADME and Drug Metabolism Studies Focused on Methyl-Substituted Heterocyclic Oxidation

MIQ's C9-methyl group undergoes characteristic sequential oxidation to the primary alcohol and carboxylic acid, alongside N-oxidation and quinolizidine C7-oxidation, as established by mass spectrometric characterization of urinary and fecal metabolites in rats at a defined oral dose of 200 mg/kg . This well-characterized metabolic fate makes MIQ a valuable tool compound for laboratories studying cytochrome P450-mediated methyl oxidation or requiring a positive control substrate with a published in vivo metabolic map.

In Vivo Anti-Inflammatory or Antihypertensive Pharmacology Using a Characterized Indoloquinolizine

MIQ parent compound at an oral dose of 5 mg/kg produced strong inhibition of carrageenan-induced paw edema and demonstrated anti-hypertensive effects in DOCA-salt hypertensive rats . Procurement of the authentic 9-methyl parent (rather than its 7-oxo metabolite or a generic indoloquinolizine mixture) is critical, because the 7-oxo analogue exhibits a divergent pharmacological profile dominated by antiplatelet and anti-hypoxic activities rather than the anti-inflammatory and cardiovascular effects of the parent.

Structure-Activity Relationship Studies in the 9-Substituted Indoloquinolizine Series

MIQ (9-CH₃) is the most extensively characterized member of the 9-R-octahydroindolo[2,3-a]quinolizine series, having been selected from among five 9-substituted congeners (R = H, Cl, F, OCH₃, CH₃) for dedicated metabolic and advanced pharmacological investigation . Researchers conducting comparative SAR studies can use MIQ as the reference 9-alkyl congener against which 9-halo, 9-alkoxy, or unsubstituted analogues are benchmarked, leveraging the existing metabolism and in vivo pharmacology data as a comparative foundation.

Quote Request

Request a Quote for Miq compound

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.